molecular formula C15H18N4S B1388459 N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1177357-50-4

N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1388459
CAS No.: 1177357-50-4
M. Wt: 286.4 g/mol
InChI Key: FYYAQYXQDBVDHS-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine belongs to the class of hybrid heterocyclic compounds that incorporate both benzothiazole and imidazole structural motifs. The systematic nomenclature reflects the complex molecular architecture, with the International Union of Pure and Applied Chemistry designation clearly identifying the positional relationships between functional groups. The compound possesses a molecular formula of C15H18N4S and maintains a molecular weight of 286.4 grams per mole. The Chemical Abstracts Service registry number 1177357-50-4 provides unique identification for this specific molecular structure.

The compound demonstrates typical characteristics of benzothiazole derivatives, which consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a nine-atom bicyclic system where all atoms and attached substituents remain coplanar. The heterocyclic core readily undergoes substitution at the methyne center in the thiazole ring, with the thiazole component exhibiting electron-withdrawing properties. The imidazole portion contributes a planar five-membered ring structure that exists in two equivalent tautomeric forms, allowing hydrogen to bind to either nitrogen atom.

The molecular structure incorporates two methyl substituents at the 5 and 7 positions of the benzothiazole ring system, which significantly influences the compound's chemical reactivity and biological activity profile. The propyl linker connecting the imidazole and benzothiazole moieties provides conformational flexibility while maintaining sufficient rigidity to preserve the overall molecular geometry necessary for biological recognition processes.

Chemical Property Value Reference
Molecular Formula C15H18N4S
Molecular Weight 286.4 g/mol
CAS Registry Number 1177357-50-4
InChI Key FYYAQYXQDBVDHS-UHFFFAOYSA-N
Physical Form Solid
Purity 95%

Historical Context in Heterocyclic Chemistry

The development of benzothiazole chemistry traces its origins to fundamental advances in heterocyclic compound synthesis, with benzothiazoles belonging to the category of compounds containing two heteroatoms: sulfur and nitrogen. These compounds consist of a two-membered ring structure and are considered low-basicity heterocyclic units that have found extensive applications in medicinal chemistry, agrochemicals, and materials science. The historical significance of benzothiazole derivatives emerged from their unique chemical attributes and diverse biological activities, which garnered substantial scientific interest over recent decades.

Imidazole chemistry developed independently through recognition of its fundamental role in biological systems. The name "imidazole" was coined in 1887 by the German chemist Arthur Rudolf Hantzsch, establishing the foundation for subsequent research into this heterocyclic system. Natural products, especially alkaloids, frequently contain the imidazole ring, sharing the 1,3-C3N2 ring structure but featuring varied substituents. This ring system appears in important biological building blocks, such as histidine and the related hormone histamine, demonstrating the fundamental importance of imidazole chemistry in biological processes.

The convergence of benzothiazole and imidazole chemistry represents a more recent development in heterocyclic research, driven by the recognition that hybrid molecules incorporating multiple pharmacophores can exhibit enhanced biological activities. Research into combined imidazole-benzothiazole systems has revealed that the molecular conformation markedly changes with the replacement of different heterocyclic fragments, affecting both molecular and supramolecular interactions. The development of compounds like this compound exemplifies this synthetic approach to creating novel chemical entities with potentially superior properties.

Significance in Benzothiazole-Imidazole Chemistry

The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of a broader class of hybrid heterocyclic compounds. Benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, with research revealing their effectiveness against various cancer cell lines through multiple mechanisms of action. The incorporation of imidazole moieties into benzothiazole frameworks creates compounds with enhanced biological activity profiles, as evidenced by studies showing that imidazole-based benzothiazole derivatives exhibit superior antitumor potential compared to their non-hybrid counterparts.

Recent investigations into imidazole-based benzothiazoles have demonstrated that these hybrid compounds can achieve excellent anticancer activity with favorable selectivity profiles. Research by Singh and colleagues reported that imidazole-based benzothiazoles synthesized through treatment of substituted anilines with potassium thiocyanate showed excellent anticancer activity, with some compounds possessing IC50 values of 10 micromolar when compared with standard drugs. The structural-activity relationship studies have revealed that the incorporation of specific substituents, such as fluorine atoms at particular positions, can enhance cytotoxicity and improve therapeutic indices.

The molecular design strategy of combining benzothiazole and imidazole components through alkyl linkers represents a sophisticated approach to pharmaceutical development. The propyl linker in this compound provides optimal spacing between the two pharmacophoric elements, allowing for appropriate molecular recognition and binding to biological targets. This design principle has been validated through studies demonstrating that the length and nature of the connecting chain significantly influence biological activity.

Biological Activity Class Mechanism of Action Reference
Anticancer Activity Cell cycle interference and apoptosis induction
Antimicrobial Properties Bacterial cell wall synthesis disruption
Ion Channel Modulation Voltage-gated potassium channel inhibition
Enzyme Inhibition Syk kinase pathway interference

Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects intense scientific interest in heterocyclic hybrid molecules for pharmaceutical applications. Contemporary studies have focused on understanding the structure-activity relationships that govern the biological properties of these compounds, with particular emphasis on their potential as therapeutic agents for cancer and infectious diseases. Research indicates that compounds containing benzothiazole rings exhibit significant antimicrobial properties, with effectiveness demonstrated against various bacterial strains including resistant organisms.

Recent investigations have explored the anticancer potential of imidazole-benzothiazole hybrids, revealing that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through interference with cellular processes. The mechanisms of action appear to involve multiple pathways, including disruption of cell cycle progression and activation of programmed cell death mechanisms. Studies have demonstrated that similar compounds can inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways, highlighting the therapeutic potential of this chemical class.

Contemporary research has also investigated the role of these compounds as enzyme inhibitors, particularly focusing on their ability to modulate kinase activity. Studies have identified this compound as a potential Syk kinase inhibitor, which represents a crucial target for cancer therapy and autoimmune disease treatment. The inhibition of Syk kinase has been linked to reduced tumor growth and metastasis, suggesting therapeutic applications in oncology.

The field has experienced significant advancement in synthetic methodologies for preparing benzothiazole-imidazole hybrids, with researchers developing efficient strategies for combining these heterocyclic systems. Modern synthetic approaches utilize readily available precursors and established organic chemistry methods to achieve high yields and purity levels. The availability of commercial sources for research-grade material has facilitated widespread investigation of these compounds across multiple research institutions and pharmaceutical companies.

Research Focus Area Key Findings Therapeutic Implications Reference
Cancer Biology Apoptosis induction in multiple cell lines Potential oncology applications
Infectious Disease Antimicrobial activity against resistant strains Novel antibiotic development
Neuroscience Ion channel modulation properties Neurological disorder treatment
Enzyme Biochemistry Kinase inhibition capabilities Autoimmune disease therapy

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-8-12(2)14-13(9-11)18-15(20-14)17-4-3-6-19-7-5-16-10-19/h5,7-10H,3-4,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYAQYXQDBVDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCCCN3C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine (CAS: 1177357-50-4) is a synthetic compound with a complex structure that includes a benzothiazole ring and an imidazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of this compound is C15H18N4S, with a molecular weight of 286.4 g/mol. Its purity is reported to be 95% . The compound exhibits the following predicted physical properties:

PropertyValue
Boiling Point502.8 ± 52.0 °C
Density1.26 ± 0.1 g/cm³
pKa6.97 ± 0.10

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study synthesized multiple benzothiazole derivatives and evaluated their effects on A431 and A549 cancer cells, showing that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Case Study:
In a comparative study assessing the antiproliferative effects of various benzothiazole derivatives, compound B7 (a structural analog) was found to inhibit cancer cell migration and reduce inflammation markers such as IL-6 and TNF-α . This suggests that this compound may possess similar anticancer properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The interaction with bacterial cell membranes or inhibition of DNA synthesis may account for its antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been tested against various pathogens, including bacteria and fungi. A notable study found that derivatives of benzothiazole exhibited potent antimicrobial effects, suggesting that this compound could be developed into a new class of antimicrobial agents .

Agricultural Science

Pesticidal Applications
The compound's imidazole group lends itself to potential fungicidal activity. Research has indicated that imidazole derivatives can inhibit fungal growth effectively. Preliminary studies showed that this compound could be used as a lead compound for developing new fungicides targeting crop diseases .

Material Science

Fluorescent Materials
Due to its unique structure, this compound can be utilized in the development of fluorescent materials. The incorporation of benzothiazole units is known to enhance fluorescence properties. Studies have explored its use in creating fluorescent sensors for detecting metal ions and other environmental pollutants, showcasing its versatility beyond traditional applications .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in breast cancer cells via ROS generation.
Antimicrobial PropertiesEffective against various bacterial and fungal strains.
Pesticidal ApplicationsPotential lead for new fungicides with effective inhibition of fungal growth.
Fluorescent MaterialsEnhanced fluorescence for environmental sensing applications.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility : The imidazole-propylamine chain is consistently introduced via nucleophilic substitution or reductive amination, with yields ranging from 66% (pyrimidine derivatives) to 73% (imine intermediates) .
  • Biological Activity : Quinazoline and benzothiazole derivatives exhibit overlapping antimicrobial and antitumor profiles, suggesting the imidazole-propyl group is a versatile pharmacophore .
  • Structure-Activity Relationships :
    • Methyl Substitution : 5,7-Dimethyl groups on benzothiazole may enhance metabolic stability compared to 4,6- or 4,7-isomers .
    • Core Heterocycle : Quinazolines show broader-spectrum antibacterial activity than benzothiazoles, likely due to improved DNA intercalation .

Q & A

Basic: What synthetic routes are recommended for N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yield?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Substrate preparation : Start with 5,7-dimethyl-1,3-benzothiazol-2-amine and 3-(1H-imidazol-1-yl)propyl halide.
  • Reaction optimization : Vary solvents (DMF, ethanol), temperature (80–120°C), and catalysts (e.g., K₂CO₃, NaH).
  • Statistical design : Use factorial design to systematically evaluate parameters (e.g., solvent polarity, molar ratios) and reduce experimental iterations while maximizing yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) for isolation .

Advanced: How can molecular docking studies be designed to evaluate the compound’s binding affinity with target enzymes?

Answer:

Target selection : Obtain crystal structures of enzymes (e.g., oxidoreductases, kinases) from PDB.

Software setup : Use AutoDock Vina or Schrödinger Suite. Define grid parameters (center coordinates, size) based on active sites.

Validation : Compare docking scores with known inhibitors (e.g., imidazole derivatives) to assess reliability.

Scoring : Analyze binding energies (ΔG) and hydrogen-bond interactions. Cross-validate with MD simulations for stability .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be resolved?

Answer:

  • Essential techniques :
    • ¹H/¹³C NMR : Confirm imidazole and benzothiazole proton environments.
    • FTIR : Validate amine (-NH) and thiazole (C-S) stretches.
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Resolving NMR discrepancies :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Test variable temperature NMR to assess conformational dynamics.
    • Compare with analogs (e.g., N-alkylated benzothiazoles) for expected shifts .

Advanced: What methodologies effectively analyze the compound’s antioxidant activity, considering interference from structural analogs?

Answer:

  • Assay design :
    • DPPH/ABTS radical scavenging : Compare IC₅₀ values against ascorbic acid.
    • HPLC separation : Use C18 columns (ACN/water gradient) to isolate the target compound from by-products.
  • Interference mitigation :
    • Include control experiments with imidazole and benzothiazole derivatives.
    • Apply multivariate analysis (PCA) to correlate structural features (e.g., substituent effects) with activity .

Basic: How should purification processes be optimized to isolate the target compound from by-products?

Answer:

  • Chromatography : Optimize mobile phase (e.g., ethyl acetate:hexane 3:7) and column length for baseline separation.
  • Recrystallization : Screen solvents (ethanol, DMSO) based on solubility curves.
  • Monitoring : Use TLC (Rf ~0.4 in ethyl acetate) or HPLC (retention time tracking) .

Advanced: What strategies address discrepancies between computational predictions and experimental results in the compound’s reactivity?

Answer:

Parameter refinement :

  • Adjust DFT calculations (B3LYP/6-311+G(d,p)) to include solvent effects (PCM model).

Experimental validation :

  • Repeat kinetics under inert conditions (N₂ atmosphere) to exclude oxidation.

Hybrid approaches :

  • Combine QM/MM simulations to model reaction pathways (e.g., nucleophilic attack on benzothiazole).
  • Cross-validate with in situ FTIR for intermediate detection .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
  • Waste disposal : Neutralize acidic/by-product streams (pH 7–9) before disposal .

Advanced: How can reaction kinetics be modeled to predict the compound’s stability under varying pH conditions?

Answer:

  • Experimental setup : Conduct accelerated stability studies (pH 1–13, 25–60°C).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates.
  • Analytical validation : Use LC-MS to identify degradation products (e.g., hydrolyzed imidazole derivatives) .

Basic: What computational tools are recommended for predicting the compound’s solubility and partition coefficient (LogP)?

Answer:

  • Software : Use ACD/Labs or MarvinSuite for in silico predictions.
  • Validation : Compare with experimental shake-flask method (octanol/water partitioning) .

Advanced: How can in vivo bioavailability studies be designed for this compound, considering its structural complexity?

Answer:

  • Formulation : Prepare nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations post-administration (rodent models).
  • Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.